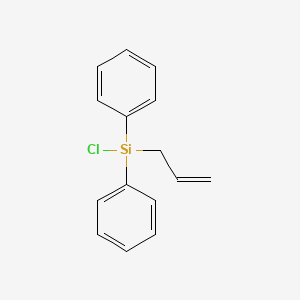
Chloro(diphenyl)(prop-2-en-1-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(diphenyl)(prop-2-en-1-yl)silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two phenyl groups, and a prop-2-en-1-yl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Chloro(diphenyl)(prop-2-en-1-yl)silane can be synthesized through the hydrosilylation of isoprene with chloro(diphenyl)silane. This reaction typically involves the use of a catalyst, such as a platinum or rhodium complex, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of isoprene . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Chloro(diphenyl)(prop-2-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as platinum or palladium are often used.
Substitution: Reactions typically occur under mild conditions with the use of base catalysts.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding silanes with reduced functional groups.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Chloro(diphenyl)(prop-2-en-1-yl)silane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials and coatings
作用機序
The mechanism of action of chloro(diphenyl)(prop-2-en-1-yl)silane involves its ability to form stable silicon-carbon bonds. This property allows it to participate in various chemical reactions, such as hydrosilylation and substitution, by providing a reactive silicon center. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Chloro(diphenyl)silane: Lacks the prop-2-en-1-yl group but shares similar reactivity.
Chloro(dimethyl)(prop-2-en-1-yl)silane: Contains methyl groups instead of phenyl groups.
Diphenylsilane: Does not have the chlorine atom and prop-2-en-1-yl group.
Uniqueness
Chloro(diphenyl)(prop-2-en-1-yl)silane is unique due to the presence of both phenyl and prop-2-en-1-yl groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these groups allows for a wide range of applications in different fields, making it a valuable compound in both research and industry .
特性
CAS番号 |
41422-93-9 |
|---|---|
分子式 |
C15H15ClSi |
分子量 |
258.82 g/mol |
IUPAC名 |
chloro-diphenyl-prop-2-enylsilane |
InChI |
InChI=1S/C15H15ClSi/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 |
InChIキー |
CYSVXWDWNDFFJR-UHFFFAOYSA-N |
正規SMILES |
C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate](/img/structure/B14669033.png)
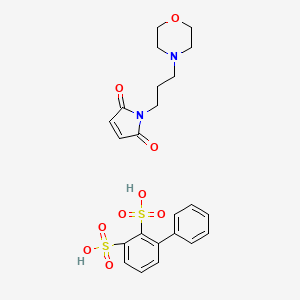
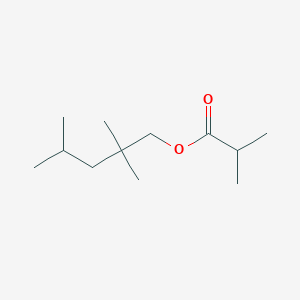
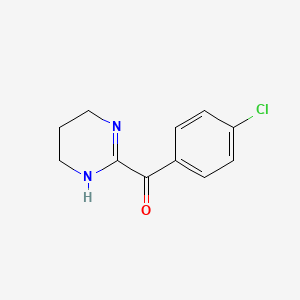
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
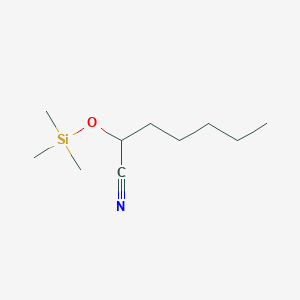
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)

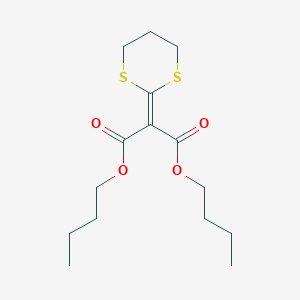
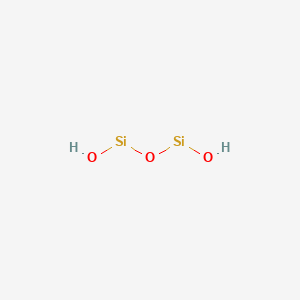
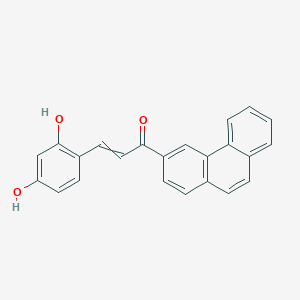
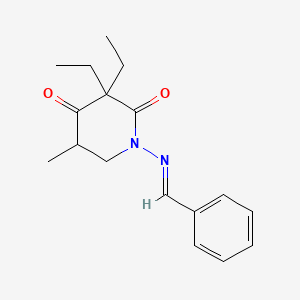
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
